molecular formula C7H9NO2S B181356 2-(Methylsulfonyl)aniline CAS No. 2987-49-7

2-(Methylsulfonyl)aniline

Cat. No. B181356
CAS RN: 2987-49-7
M. Wt: 171.22 g/mol
InChI Key: AUSRSVRJOXYXMI-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)aniline, also known as 2-methylsulfonylaniline or 2-Aminophenyl methyl sulphone, is a chemical compound with the molecular formula C7H9NO2S . It has an average mass of 171.217 Da and a monoisotopic mass of 171.035400 Da .


Physical And Chemical Properties Analysis

2-(Methylsulfonyl)aniline has a density of 1.3±0.1 g/cm3, a boiling point of 377.1±34.0 °C at 760 mmHg, and a flash point of 181.9±25.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .

Scientific Research Applications

Chemoselective Reactions in Organic Synthesis

2-(Methylsulfonyl)aniline is involved in chemoselective reactions. A study by Baiazitov et al. (2013) demonstrated its use in chemoselective SNAr reactions with amines and their derivatives. In these reactions, anilines and secondary aliphatic amines selectively displace the chloride group, while deprotonated anilines and their carbonyl derivatives displace the sulfone group. This selectivity is driven by steric factors and can be manipulated depending on the reaction conditions (Baiazitov et al., 2013).

Synthesis of Indolin-2-ones

Tong Liu, D. Zheng, and Jie Wu (2017) researched the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines as the aryl source. Their work involved inserting sulfur dioxide starting from anilines, N-arylacrylamides, and DABCO·(SO2)2, leading to sulfonated oxindoles in good yields. This process highlights the potential of 2-(Methylsulfonyl)aniline in the efficient synthesis of complex organic molecules (Tong Liu et al., 2017).

Non-Steroidal Anti-Inflammatory Agent Synthesis

Mahdi et al. (2012) synthesized a series of 4-(methylsulfonyl)aniline derivatives as potential anti-inflammatory agents. Their study indicated that incorporating the 4-(methylsulfonyl)aniline pharmacophore into various NSAIDs could maintain anti-inflammatory activity and potentially increase selectivity towards the COX-2 enzyme (Mahdi et al., 2012).

Fluorescent Material Development

2,6-Bis(arylsulfonyl)anilines, related to 2-(Methylsulfonyl)aniline, have been synthesized and shown to exhibit high fluorescence emissions in the solid state. Beppu et al. (2014) demonstrated that these compounds could serve as fluorescent scaffolds and probes based on aggregation-induced emission, showcasing the potential of 2-(Methylsulfonyl)aniline in the development of advanced materials and sensors (Beppu et al., 2014).

Polymer Synthesis

In the field of polymer chemistry, 2-(Methylsulfonyl)aniline plays a role in the synthesis of polyaniline and its derivatives. For instance, electropolymerization of aniline-2,5-disulfonic acid, a compound related to 2-(Methylsulfonyl)aniline, results in water-soluble self-doped polymers with potential applications in various fields, as investigated by Tang et al. (1998) (Tang et al., 1998).

Safety and Hazards

2-(Methylsulfonyl)aniline is harmful in contact with skin and if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSRSVRJOXYXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942788
Record name 2-(Methanesulfonyl)anilinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2987-49-7, 205985-95-1
Record name 2-(Methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2987-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2987-49-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55747
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methanesulfonyl)anilinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methylsulfonyinitrobenzene (6.0g, 0.03 mol) was suspended in absolute ethanol (60 mL). 6% Pd/C catalyst (50% wet; 1.01 g) was added and the suspension was hydrogenated in a Parr shaker at 40 psi for 16 hours. The catalyst was then filtered over a pad of infusorial earth and washed with ethanol (2×10 ml). The filtrate was concentrated to dryness on a rotary evaporator. 4.94 g (96% yield) of the product was obtained as white crystals. mp 82-84° C. 1H NMR (CDCl3) δ 7.7 (dd, 1H), 7.2-7.3 (m, 1H), 6.5-6.8 (m, 2H), 5.04 (bs, 2H), 3.07 (s, 3H); CIMS (m/e) 172 (M+H+, 100%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.01 g
Type
catalyst
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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